3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine
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Overview
Description
3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine is a chemical compound with a complex structure that includes a nitrophenyl group and a pyrrolidinyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the formation of a pyridazine ring through cyclization reactions. The pyrrolidinyl group is then introduced via nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidinyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine: Unique due to the combination of nitrophenyl and pyrrolidinyl groups.
3-(3-Nitrophenyl)-6-(morpholin-1-yl)pyridazine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
3-(4-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine: Similar but with the nitro group in a different position on the phenyl ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
3-(3-Nitrophenyl)-6-(pyrrolidin-1-yl)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyridazine ring substituted with both a nitrophenyl group and a pyrrolidinyl group. Its molecular formula is C12H14N4O2, which contributes to its unique chemical reactivity and biological properties. The presence of the nitrophenyl group is significant for electron transfer reactions, while the pyrrolidinyl moiety is believed to interact with various biological macromolecules, modulating biochemical pathways crucial for its activity .
The mechanism of action for this compound involves several biochemical interactions:
- Electron Transfer : The nitrophenyl group facilitates electron transfer processes.
- Biomolecular Interactions : The pyrrolidinyl group may interact with proteins and nucleic acids, influencing signal transduction pathways.
- Modulation of Enzymatic Activity : It may inhibit or activate specific enzymes involved in metabolic pathways, which could explain its anticancer and antimicrobial effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
These results suggest that the compound can inhibit the growth of these pathogens effectively .
Anticancer Activity
The compound has also shown promise in anticancer applications. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. For example, it was observed to significantly decrease the viability of certain cancer cell lines at concentrations as low as 5 µM .
Case Studies
Several case studies highlight the efficacy of this compound in biological contexts:
- Cancer Cell Line Study : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Efficacy : A comparative study against standard antibiotics revealed that this compound had comparable or superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Optimizing conditions such as temperature and solvent choice is crucial for achieving high yields. Research into scalable synthesis methods using automated reactors has also been explored to enhance consistency and reduce environmental impact .
Properties
IUPAC Name |
3-(3-nitrophenyl)-6-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-18(20)12-5-3-4-11(10-12)13-6-7-14(16-15-13)17-8-1-2-9-17/h3-7,10H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQVWLDKKJQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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